molecular formula C14H24N2O4 B13898979 (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B13898979
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-AGIUHOORSA-N
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Description

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid, also known as Oseltamivir Impurity pound©, is a chemical compound that serves as an impurity in the synthesis of Oseltamivir, an antiviral medication used to treat and prevent influenza. This compound is of interest in pharmaceutical research due to its structural properties and potential implications in drug synthesis and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups such as the acetamido and amino groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the compound from other reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetamido group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Oseltamivir.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its role as an impurity in drug synthesis and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and optimization of pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid is not well-defined, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Oseltamivir suggests it may interact with similar molecular targets, such as viral neuraminidase enzymes, potentially affecting the synthesis and activity of the antiviral drug.

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: The parent compound from which this impurity is derived.

    Other Oseltamivir Impurities: Various structural analogs that arise during the synthesis of Oseltamivir.

Uniqueness

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid is unique due to its specific stereochemistry and functional groups, which distinguish it from other impurities and related compounds. Its presence and concentration in Oseltamivir formulations are critical for quality control and regulatory compliance.

This detailed article provides a comprehensive overview of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

(3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m1/s1

InChI Key

NENPYTRHICXVCS-AGIUHOORSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Origin of Product

United States

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